3,5-Dichloro-4-(chloromethyl)pyridine

Übersicht

Beschreibung

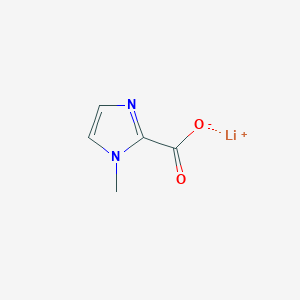

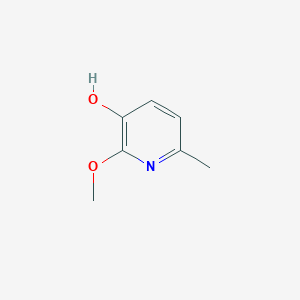

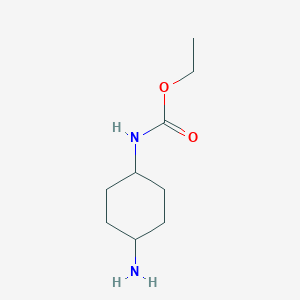

“3,5-Dichloro-4-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H4Cl3N . It is a versatile building block in the preparation of various pyridine compounds .

Synthesis Analysis

The synthesis of “this compound” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

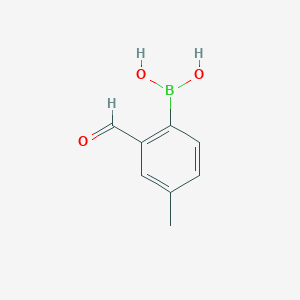

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 .

Physical and Chemical Properties Analysis

“this compound” is a white to light yellow solid . It has a molecular weight of 196.46 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

3,5-Dichloro-4-(chloromethyl)pyridine is utilized in organic synthesis, demonstrating its role in the formation of complex molecules and reaction intermediates. It reacts with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds through a mechanism involving two consecutive S(N)2 reactions, showcasing its reactivity and application in synthesizing novel compounds (Rudine, Walter, & Wamser, 2010). Additionally, its derivatives participate in the electrical conductivity of some TCNQ complexes, implying applications in materials science and electronics (Bruce & Herson, 1967).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of this compound have been reported to catalyze transfer hydrogenation of ketones and oxidation of alcohols efficiently. This is demonstrated in the synthesis of half-sandwich Rhodium(III) and Iridium(III) complexes of half-pincer chalcogenated pyridines, indicating its utility in developing new catalysts and facilitating chemical transformations (Prakash, Singh, Mukherjee, & Singh, 2012).

Molecular Modelling and Drug Design

The compound and its derivatives are also explored in molecular modeling and drug design, where their interactions with other molecules can lead to the development of new therapeutic agents. The synthesis, spectroscopic, and structural characterization of novel interaction products of pyridine derivatives offer insights into molecular structures and potential applications in designing drugs or materials with specific properties (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Metal Complex Formation

Research into this compound derivatives has also extended into the field of inorganic chemistry, particularly in the formation of metal complexes. These complexes have potential applications ranging from catalysis to materials science. For instance, the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate yielded novel dimeric complexes, which were then converted into monomeric pyridine-, chloro-coordinated cyclometallated complexes, highlighting its use in creating complex inorganic structures with potential applications in catalysis and electronic materials (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).

Safety and Hazards

The safety and hazards associated with “3,5-Dichloro-4-(chloromethyl)pyridine” include the need to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a chemical intermediate in the synthesis of various agrochemical and pharmaceutical products .

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemische Analyse

Biochemical Properties

3,5-Dichloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of specific metabolic reactions . Additionally, this compound can bind to proteins, altering their structure and function, which can have downstream effects on cellular activities.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound can bind to the active sites of enzymes, preventing their normal function. This inhibition can lead to the accumulation of substrates and a decrease in the production of specific metabolites . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound can influence the production of reactive oxygen species, which can have downstream effects on cellular redox balance and signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, influencing its activity and function.

Eigenschaften

IUPAC Name |

3,5-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWUDUWNRNXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B1646992.png)

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)